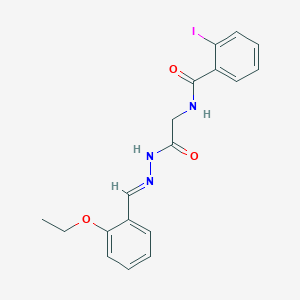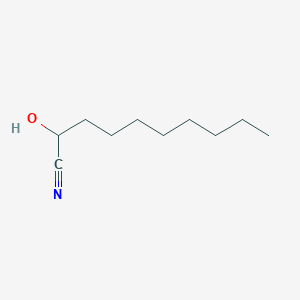
2-Hydroxydecanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxydecanenitrile: is an organic compound with the molecular formula C10H19NO It is a nitrile, which means it contains a cyano group (-CN) attached to a hydrocarbon chain The presence of a hydroxyl group (-OH) on the second carbon atom makes it a hydroxynitrile
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
From Aldehydes and Ketones: One common method to prepare 2-Hydroxydecanenitrile is through the addition of hydrogen cyanide to aldehydes or ketones.
From Amides: Another method involves the dehydration of primary amides using dehydrating agents such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Reduction: Reduction of this compound using lithium aluminum hydride (LiAlH4) can yield primary amines.
Common Reagents and Conditions:
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) followed by acidification.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products:
Hydrolysis: Carboxylic acids and ammonium salts.
Reduction: Primary amines.
Substitution: Varied products depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-Hydroxydecanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxydecanenitrile involves its interaction with various molecular targets and pathways:
Nucleophilic Addition: The cyanide ion in this compound can act as a nucleophile, attacking electrophilic centers in other molecules.
Hydrolysis: The compound can undergo hydrolysis to form carboxylic acids, which can participate in further biochemical reactions.
Reduction: Reduction of the nitrile group to an amine can lead to the formation of biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybutanenitrile: Similar in structure but with a shorter carbon chain.
2-Hydroxy-2-methylpropanenitrile: Contains a methyl group on the second carbon.
2-Hydroxy-2-phenylacetonitrile: Contains a phenyl group instead of an alkyl chain.
Uniqueness: 2-Hydroxydecanenitrile is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain hydroxynitriles. This makes it suitable for specific applications where longer hydrocarbon chains are advantageous .
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
2-hydroxydecanenitrile |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-5-6-7-8-10(12)9-11/h10,12H,2-8H2,1H3 |
InChI-Schlüssel |
PEZRXEBWVUSWAE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


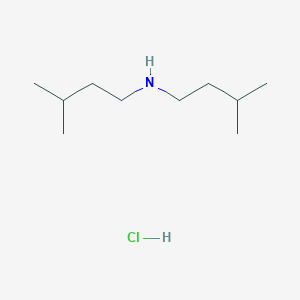
![3-(4-bromophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15081961.png)
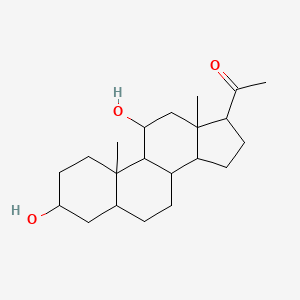
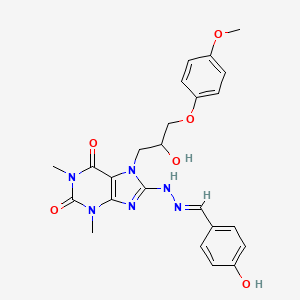
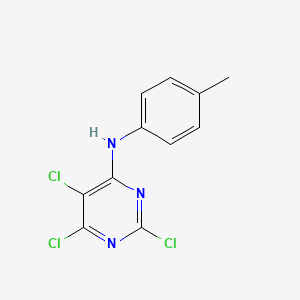

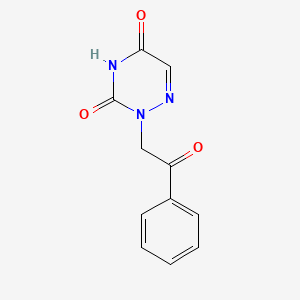
![3-{[(E)-(4-nitrophenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B15081985.png)
![Ethyl [formyl(1-phenylethyl)amino]acetate](/img/structure/B15081989.png)
![5-[(E)-2-(2-methoxyphenyl)ethenyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B15081999.png)
![3-(1H-benzimidazol-1-yl)-N'-[(E)-(2-chlorophenyl)methylidene]propanehydrazide](/img/structure/B15082015.png)
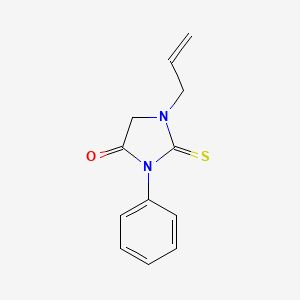
![ethyl (2E)-2-(2,4-dichlorobenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082025.png)
